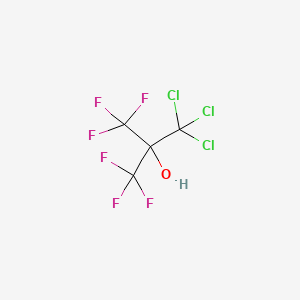

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of organofluorine chemistry, which began in the 1800s with the development of organic chemistry itself. The scientific field treating organofluorine compounds started before elemental fluorine itself was isolated, with the first organofluorine compound discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to obtain fluoromethane. Industrial organofluorine chemistry subsequently developed over 80 years through dramatic changes during World War II, eventually providing various materials essential for modern society.

The specific synthesis and characterization of this compound represents a culmination of advances in both fluorination methodology and chlorinated alcohol chemistry. Historical developments in the manipulation of trifluoromethyl groups provided the foundation for creating compounds with multiple trifluoromethyl substituents. The trifluoromethyl group, with its significant electronegativity often described as intermediate between fluorine and chlorine, became increasingly important in pharmaceutical and materials applications. Early research into halogenated alcohols demonstrated their unique properties, including high thermal stability and resistance to harsh chemicals, which made compounds like this compound attractive for specialized applications.

The synthesis methodologies for this compound likely evolved from established procedures for creating heavily halogenated organic molecules. Historical precedent exists in the synthesis of related compounds, such as the industrial preparation of 1,1-bis(chlorophenyl)-2,2,2-trichloroethanol through reaction of chloral with chlorobenzene followed by chlorination. These earlier synthetic approaches provided the conceptual framework for developing methods to introduce multiple trifluoromethyl groups alongside trichloroethyl functionality. The compound's discovery and characterization contributed to the expanding library of organofluorine compounds that have become indispensable in modern chemical research and industrial applications.

Chemical Significance in Organofluorine Chemistry

This compound occupies a unique position within organofluorine chemistry due to its incorporation of multiple trifluoromethyl groups, which impart distinctive electronic and steric properties to the molecule. The trifluoromethyl group possesses significant electronegativity comparable to chlorine, with both having electronegativities of 3.2, while exhibiting a van der Waals radius similar to an isopropyl group at 2.2 Ångströms. This combination of electronic withdrawal and steric bulk creates a compound with exceptional reactivity profiles and stability characteristics that distinguish it from other halogenated alcohols.

The carbon-fluorine bonds present in this compound represent some of the strongest bonds in organic chemistry, with average bond energies around 480 kilojoules per mole. This exceptional bond strength, significantly greater than carbon-chlorine bonds at approximately 320 kilojoules per mole, contributes to the compound's remarkable thermal and chemical stability. The presence of multiple trifluoromethyl groups creates a molecule with enhanced resistance to metabolic degradation and chemical decomposition, properties that make it valuable for applications requiring long-term stability under harsh conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄HCl₃F₆O | |

| Molecular Weight | 285.40 g/mol | |

| Boiling Point | 139°C | |

| Flash Point | 139°C | |

| Refractive Index | 1.389 | |

| CAS Registry Number | 7594-49-2 |

The electronic effects of the combined trifluoromethyl and trichloroethyl substituents create a highly electron-deficient carbon center, which significantly influences the compound's reactivity patterns. Trifluoromethyl groups are known to lower the basicity of compounds, as demonstrated in related molecules like trifluoroethanol. This electronic deactivation, combined with the steric hindrance provided by the bulky halogenated substituents, creates a compound with unique selectivity profiles in chemical reactions. The compound's ability to participate in redox reactions while maintaining structural integrity makes it particularly valuable for studies involving electron transfer processes and enzymatic activity.

The fluorine atoms in the trifluoromethyl groups exhibit the lowest polarizability of all atoms at 0.56 × 10⁻²⁴ cubic centimeters, resulting in very weak dispersion forces between molecules. This property, combined with the simultaneous hydrophobicity and lipophobicity characteristic of polyfluorinated compounds, creates unique solubility and partitioning behaviors that distinguish this compound from other organic solvents and reagents.

Industrial and Academic Relevance

The industrial significance of this compound stems from its unique combination of properties that make it valuable across multiple sectors of chemical manufacturing and research. The compound's exceptional thermal stability and resistance to chemical degradation position it as a candidate for specialized applications in materials science, particularly in the development of flame retardants and high-performance lubricants. Its ability to withstand harsh chemical environments while maintaining structural integrity makes it suitable for use in industrial processes requiring extreme conditions.

In pharmaceutical research, the compound's trifluoromethyl groups serve as valuable bioisosteres, mimicking the shape and properties of other functional groups while introducing unique electronic characteristics. This property has proven particularly valuable in the design of enzyme inhibitors and biochemical probes. The trifluoromethyl groups can act as metabolically stable replacements for methyl groups, extending the half-life of pharmaceutical compounds and improving their bioavailability. Research has demonstrated that fluorinated compounds often exhibit enhanced ability to penetrate the blood-brain barrier, making them valuable for neurological applications.

Academic research involving this compound has focused extensively on its potential as a synthetic intermediate for creating more complex organofluorine compounds. The compound's multiple reactive sites allow for selective functionalization reactions that can introduce additional functionality while preserving the unique properties imparted by the halogenated substituents. Studies on the interaction of this compound with various molecular targets have revealed that its trifluoromethyl and trichloro groups can significantly affect enzyme functions through participation in redox reactions that influence cellular processes and metabolic pathways.

| Application Area | Specific Use | Key Properties Utilized |

|---|---|---|

| Materials Science | Flame retardants and lubricants | Thermal stability, chemical resistance |

| Pharmaceutical Research | Bioisosteric replacement, enzyme probes | Metabolic stability, electronic properties |

| Synthetic Chemistry | Reactive intermediate | Multiple functionalization sites |

| Biochemical Studies | Enzyme interaction studies | Redox activity, molecular recognition |

The compound's role in advancing organofluorine synthetic methodology cannot be overstated. Its successful synthesis demonstrates the feasibility of creating molecules with multiple trifluoromethyl groups, opening pathways for the development of even more complex polyfluorinated architectures. The methods developed for its preparation have been adapted and modified for the synthesis of related compounds, contributing to the expanding toolkit available to synthetic chemists working in the organofluorine field.

Current research trends indicate growing interest in using this compound as a building block for creating functional materials with tailored properties. Its unique electronic characteristics make it particularly valuable for developing materials with specific dielectric properties, chemical resistance, and thermal stability. The compound's ability to impart hydrophobic and lipophobic properties to materials has led to investigations into its use in surface treatments and coatings applications where traditional organofluorine compounds may be insufficient.

Propriétés

IUPAC Name |

1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3F6O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCTWDASUQVRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378303 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7594-49-2 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction of Trifluoromethylated Alkenes with Trichloroacetaldehyde

Method Description:

One common synthetic route involves reacting trifluoromethylated alkenes with trichloroacetaldehyde (chloral) under catalytic conditions. The hydroxyl group of the ethanol is introduced by nucleophilic addition to the aldehyde carbonyl, while the trifluoromethyl substituents are retained from the alkene precursor.Catalysts and Conditions:

Acidic catalysts or Lewis acids are often employed to facilitate the addition reaction. Temperature and pressure are optimized to avoid side reactions and decomposition. Typical reaction temperatures range from ambient to moderately elevated (e.g., 50–100 °C).Industrial Scale Adaptations:

For large-scale production, specialized reactors are used to handle the reactive intermediates and by-products. Purification steps such as distillation and washing with acidic or basic solutions are incorporated to achieve high purity.

Halogenation and Dehydrochlorination Steps (Analogous Processes)

While direct literature on 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol is limited, related compounds such as 1,1-bis(chlorophenyl)-2,2,2-trichloroethanol have well-documented preparation involving chloral and aromatic halides with sulfuric acid catalysis, followed by dehydrochlorination and purification steps. These processes provide insight into halogenation and substitution strategies applicable in trifluoromethylated systems.

Key Steps in Analogous Processes:

- Reaction of chlorinated aromatic compounds with chloral in acidic media.

- Phase separation into aqueous acidic and organic phases.

- Washing and dehydrochlorination using sodium hydroxide and quaternary ammonium salts as phase transfer catalysts.

- Chlorination under controlled temperature with radical initiators (e.g., azobisisobutyronitrile).

- Purification by acid washing and steam distillation.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Reaction of trifluoromethylated alkenes with trichloroacetaldehyde | Trifluoromethylated alkenes, chloral, acid catalyst | 50–100 °C, controlled pressure | Direct introduction of hydroxyl group; high specificity | Requires precise control to avoid side reactions |

| Halogenation and dehydrochlorination (analogous) | Chloral, chlorobenzene (for analogs), sulfuric acid, NaOH, phase transfer catalyst | 90–120 °C, prolonged stirring | Well-established for chlorinated analogs; scalable | Multi-step; handling of corrosive reagents |

Research Findings and Notes on Preparation

The trifluoromethyl and trichloro groups significantly influence the reactivity and stability of the compound, necessitating careful selection of reaction conditions to preserve these groups during synthesis.

Catalytic systems involving acid catalysts and phase transfer catalysts have been demonstrated to improve reaction efficiency and selectivity in related compounds, suggesting similar benefits for this compound synthesis.

Industrial processes emphasize purification steps such as washing with sulfuric acid and sodium hydroxide, as well as steam distillation, to achieve high purity and yield.

The presence of reactive halogen substituents requires controlled reaction environments to minimize unwanted side reactions such as over-chlorination or decomposition.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trichloro groups to less chlorinated compounds.

Substitution: The trifluoromethyl and trichloro groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce partially dechlorinated alcohols .

Applications De Recherche Scientifique

Overview

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol is a fluorinated compound with significant chemical properties due to its unique structure. The presence of trifluoromethyl and trichloro groups enhances its reactivity and stability, making it valuable in various scientific and industrial applications.

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its ability to form trifluoromethylated compounds makes it essential in the development of new materials and pharmaceuticals. It is particularly useful in:

- Formation of Trifluoromethylated Compounds : The compound facilitates the introduction of trifluoromethyl groups into organic molecules, which can enhance their biological activity and stability.

Biological Studies

The compound's unique properties allow for its application in biological research:

- Enzyme Interaction Studies : It aids in investigating enzyme mechanisms by serving as a substrate or inhibitor due to its halogenated structure.

- Metabolic Pathway Analysis : Researchers utilize this compound to study metabolic pathways involving halogenated compounds, providing insights into biotransformation processes.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications:

- Drug Development : Its effects on biological systems are being explored for the development of new pharmaceuticals. The compound may serve as a precursor for synthesizing bioactive molecules .

Insecticidal and Repellent Properties

Recent studies have shown that fluorinated compounds like this compound exhibit insecticidal properties:

- Vector Control : Compounds derived from this structure have demonstrated rapid knockdown effects against disease-carrying insects such as Aedes aegypti. This highlights its potential as an effective insecticide with low mammalian toxicity .

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal properties of fluorinated derivatives of 1-phenyl-2,2,2-trichloroethanol against Drosophila species. Results indicated that these compounds exhibited rapid knockdown effects at low concentrations (e.g., PFTE showed knockdown in less than 5 minutes), demonstrating their potential for vector control applications .

Research focused on assessing the biological activity of various trifluoromethylated compounds derived from this compound revealed promising results in terms of enzyme inhibition and metabolic pathway modulation. These findings support the compound's role in drug discovery efforts aimed at developing novel therapeutics .

Mécanisme D'action

The mechanism of action of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol involves its interaction with various molecular targets. The trifluoromethyl and trichloro groups can interact with enzymes and proteins, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparaison Avec Des Composés Similaires

Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol | 7594-49-2 | C₄HCl₃F₆O | Two -CF₃ groups, three -Cl atoms on ethanol carbon |

| Dicofol (1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethanol) | 115-32-2 | C₁₄H₉Cl₅O | Two 4-chlorophenyl groups, three -Cl atoms on ethanol carbon |

| 2,2,2-Trichloroethanol (TCEt) | 115-20-8 | C₂H₃Cl₃O | Three -Cl atoms on ethanol carbon, no aromatic or fluorinated substituents |

| 1-(2-Bromophenyl)-2,2,2-trifluoroethanol | 394203-55-5 | C₈H₆BrF₃O | Single 2-bromophenyl group, one -CF₃ group on ethanol carbon |

Key Observations :

- The trifluoromethyl groups in this compound confer higher electronegativity and steric hindrance compared to dicofol’s chlorophenyl groups .

- TCEt lacks aromaticity and fluorine, resulting in lower molecular weight and distinct metabolic pathways .

Physicochemical Properties

Notes:

- The trifluoromethyl groups in 1,1-Bis(trifluoromethyl)-2,2,2-TCE likely reduce water solubility compared to dicofol .

- Dicofol’s chlorophenyl groups contribute to its persistence in lipid-rich environments .

Regulatory Status :

- Dicofol is regulated due to DDT impurity concerns; the U.S. EPA mandates <0.1% DDTrs in commercial formulations .

- Fluorinated compounds like 1,1-Bis(trifluoromethyl)-2,2,2-TCE may face scrutiny under evolving PFAS regulations.

Environmental and Metabolic Fate

- Dicofol: Degrades to 4,4′-dichlorobenzophenone and other chlorinated byproducts. Environmental half-life: 30–60 days in soil .

- TCEt : Excreted in urine as a conjugate (N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine) or oxidized to trichloroacetic acid .

- 1,1-Bis(trifluoromethyl)-2,2,2-TCE : Fluorine atoms may hinder biodegradation, leading to longer environmental persistence .

Activité Biologique

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (CAS No. 7594-49-2) is a halogenated organic compound with significant biological activity. The unique combination of trifluoromethyl and trichloro functional groups contributes to its chemical properties and potential applications in various fields, particularly in insecticide development and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula C₄HCl₃F₆O and a molecular weight of 285.40 g/mol. It is characterized by its high boiling point of 139 °C and is typically stored under refrigeration to maintain stability .

The biological activity of this compound primarily arises from its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus preventing substrate interaction.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of fluorinated compounds related to this compound. For instance:

- Fluorine Substitution : The presence of fluorine atoms significantly alters the pharmacokinetic properties of the compound, enhancing its bioavailability and potency as an insecticide .

- Aromatic Substituents : Variations in aromatic groups attached to the trichloroethanol backbone have been shown to influence lethality against insect vectors such as Drosophila .

Insecticidal Properties

Research indicates that fluorinated derivatives of this compound exhibit promising insecticidal properties. A study evaluated several fluorine-containing trichloroethanol compounds against Ae. aegypti mosquitoes:

| Compound | Knockdown Time (KT50) | Lethality |

|---|---|---|

| PFTE | 10.6 μg/cm² | High |

| DFDT | 720 min | Moderate |

The results demonstrated that fluorinated compounds provided rapid knockdown effects while maintaining low toxicity to mammals .

Case Studies

- Fluorinated Trichloroethanols : A comparative study on various fluorinated trichloroethanols revealed that those with specific substitutions exhibited enhanced insecticidal activity compared to traditional agents like DDT. The study emphasized the role of fluorine in improving the efficacy and safety profile of these compounds .

- Antimalarial Potential : Preliminary research has suggested that certain derivatives may possess antimalarial properties due to their unique mechanisms of action not previously explored in conventional treatments .

Q & A

Q. What are the optimal synthetic routes for 1,1-bis(trifluoromethyl)-2,2,2-trichloroethanol, and how can by-product formation be minimized?

The synthesis of halogenated trifluoromethyl alcohols typically involves multi-step halogenation and fluorination reactions. For example, similar compounds like 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, leveraging chlorinated aryl precursors and trifluoromethylating agents (e.g., Ruppert-Prakash reagent) . To minimize by-products, controlled reaction conditions (e.g., low temperatures, inert atmosphere) and purification via column chromatography or recrystallization are recommended. Analytical techniques like HPLC or GC-MS should monitor reaction progress .

Q. How can the structural and electronic properties of this compound be characterized?

Key characterization methods include:

- NMR Spectroscopy : and NMR to identify trifluoromethyl and trichloromethyl groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if crystallizable).

- FT-IR : Detects hydroxyl (-OH) and C-F/C-Cl stretching vibrations.

For example, 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol was characterized using these techniques, with NMR showing a singlet at -75 ppm for CF groups .

Q. What functional groups dominate its reactivity?

The compound’s reactivity is governed by:

- Trifluoromethyl (-CF) : Electron-withdrawing, enhances acidity of adjacent hydroxyl group.

- Trichloromethyl (-CCl) : Susceptible to nucleophilic substitution or elimination.

- Hydroxyl (-OH) : Participates in hydrogen bonding and esterification.

Comparative studies of analogs (e.g., 1-phenyl-2,2,2-trifluoroethanol) show that -CF groups stabilize intermediates in SN reactions .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for related chlorinated alcohols (e.g., Dicofol) indicate sensitivity to light, heat, and moisture. Store at 2–8°C in amber glass under inert gas (N/Ar). Degradation products (e.g., dichlorobenzophenone) can be quantified via GC-MS .

Advanced Research Questions

Q. What methodologies are used to study its potential enzyme inhibition mechanisms?

- Molecular Docking : Predict binding affinity to target enzymes (e.g., cytochrome P450) using software like AutoDock Vina.

- Kinetic Assays : Measure IC values via fluorometric or colorimetric substrates.

For example, 1-(5-chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone was evaluated for enzyme inhibition using these methods .

Q. How can environmental degradation pathways be analyzed?

Q. How do regio- and stereochemical factors influence its reactivity?

Q. What strategies resolve contradictions in reported biological activity data?

Q. How is computational modeling applied to predict its physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.